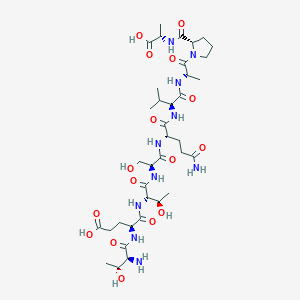
Apraglutide TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apraglutide TFA (FE 203799 TFA), a synthetic 33-amino-acid peptide and a long-acting GLP-2 analogue, enhances adaptation and linear intestinal growth in a neonatal piglet model of short bowel syndrome with total resection of the ileum.
Applications De Recherche Scientifique
Pharmacological Characterization and Comparative Studies
- Apraglutide TFA was compared with teduglutide and glepaglutide for its ability to stimulate growth in the small intestine. It demonstrated greater effectiveness relative to these other compounds in rat models (Skarbaliene et al., 2021).
Clinical Trials on Short Bowel Syndrome
- Clinical trials have shown this compound's efficacy in improving intestinal fluid and energy absorption in patients with short bowel syndrome. These improvements were significant and indicate a potential therapeutic application for apraglutide in treating SBS (Eliasson et al., 2022).
Pharmacokinetics and Pharmacodynamics
- A Phase I trial involving healthy volunteers assessed the pharmacokinetics and pharmacodynamics of this compound. The study confirmed its safety and tolerability, along with a favorable pharmacokinetic profile that supports weekly dosing (Bolognani et al., 2019).
Comparison with Other GLP-2 Analogs
- In rat studies, this compound was compared with teduglutide and glepaglutide, showing distinct pharmacokinetic advantages such as very low clearance, long elimination half-life, and high plasma protein binding. These properties suggest a reduced need for frequent dosing, offering a potential advantage over existing GLP-2 analogs (Hargrove et al., 2020).
Site-Specific and Temporal Effects
- A study on mice demonstrated that this compound significantly increased small intestinal weight and length with time- and location-specific effects. It also showed a marked ability to increase intestinal length, providing insights into its intestinotrophic actions (Martchenko et al., 2020).
Propriétés
Formule moléculaire |
C₁₇₂H₂₆₃N₄₃O₅₂.C₂HF₃O₂ |
|---|---|
Poids moléculaire |
3879.27 |
Séquence |
One Letter Code: HGDGSFSDEX FTILDLLAAR DFINWLIQTK ITD-NH2 |
Synonyme |
FE 203799e (TFA) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



